Methyl isoquinoline-1-carboxylate hcl
Description
Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry
The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. epa.gov This structural motif is prevalent in a vast array of natural products, most notably in isoquinoline alkaloids found in various plant species. rsc.org Well-known examples include papaverine, a vasodilator, and morphine, a potent analgesic. thieme-connect.de The isoquinoline nucleus is often described as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This has led to the development of numerous synthetic isoquinoline derivatives with diverse pharmacological activities, including anesthetic, antihypertensive, and antiretroviral properties. epa.gov Beyond pharmaceuticals, isoquinoline derivatives are also utilized in the manufacturing of dyes, paints, insecticides, and fungicides. epa.gov
Significance of Methyl Isoquinoline-1-carboxylate HCl as a Chemical Entity for Academic Investigation
Methyl isoquinoline-1-carboxylate hydrochloride (HCl) serves as a valuable building block for chemical synthesis. Its chemical structure, featuring a reactive ester group at the 1-position of the isoquinoline core, makes it a suitable precursor for the introduction of various functional groups and for the construction of more elaborate molecular architectures. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.
One of the key areas of interest for this compound is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which are themselves a significant class of compounds with a broad spectrum of biological activities. rsc.org Furthermore, the non-hydrochloride form, methyl isoquinoline-1-carboxylate, has been identified as a potential terminal oxidant in organic synthesis. biosynth.com This suggests a role in facilitating oxidation reactions, such as the epoxidation of terminal alkenes. biosynth.com
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 2089325-74-4 |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| Purity | ≥98% |
| Canonical SMILES | COC(=O)C1=NC=CC2=CC=CC=C21.Cl |
Overview of Principal Research Trajectories and Scholarly Contributions
Research involving methyl isoquinoline-1-carboxylate and its hydrochloride salt primarily revolves around its utility in synthetic organic chemistry. While comprehensive studies focusing solely on the hydrochloride salt are limited, its role as an intermediate is evident in the synthesis of more complex isoquinoline derivatives.
A notable research trajectory is the diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids. In one such study, a crude hydrochloride salt of an isoquinoline carboxylic acid was isolated as a yellowish foam during the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com This highlights the practical application of the hydrochloride salt in the purification and handling of isoquinoline intermediates. The synthesis involved a Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core. mdpi.com
The general synthesis of the isoquinoline ring system can be achieved through various established methods, including the Bischler-Napieralski synthesis, which involves the cyclization of an acylated β-phenylethylamine. rsc.org Another common method is the Pictet-Spengler synthesis, where an arylethanamine reacts with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline. rsc.org These foundational reactions provide the basis for creating the core structure, which can then be further modified, potentially involving intermediates like methyl isoquinoline-1-carboxylate.
While detailed scholarly contributions focusing exclusively on this compound are not abundant, its value is demonstrated through its commercial availability as a research chemical and its implicit role in the synthesis of more complex, biologically active molecules. chemscene.com Its utility as a synthetic precursor continues to be an area of interest for academic and industrial researchers working on the development of novel isoquinoline-based compounds.
Established Synthetic Pathways for this compound
Esterification Reactions as a Primary Route
A common and direct method for the synthesis of methyl isoquinoline-1-carboxylate is the esterification of isoquinoline-1-carboxylic acid. This transformation can be achieved through several standard esterification protocols.
One effective method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol. Typically, isoquinoline-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the highly reactive isoquinoline-1-carbonyl chloride. This intermediate is subsequently reacted with absolute methanol to yield the methyl ester. The reaction is often followed by treatment with hydrochloric acid to afford the hydrochloride salt. This two-step process generally provides high yields. thieme-connect.de
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is another viable route. In this approach, isoquinoline-1-carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.
For substrates that may be sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the esterification of the carboxylic acid with methanol at room temperature.
| Esterification Method | Reagents | Key Features |
| Acid Chloride Formation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride2. Methanol | High yields, suitable for a wide range of substrates. |
| Fischer Esterification | Methanol, Strong acid catalyst (e.g., H₂SO₄, HCl) | Equilibrium-driven, requires excess alcohol. |
| Steglich Esterification | Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |
Multicomponent Reaction (MCR) Strategies for Isoquinoline Scaffold Construction
Multicomponent reactions (MCRs) provide an efficient means to construct the isoquinoline skeleton in a single step from several starting materials. These strategies are particularly advantageous for creating molecular diversity.
The Ugi four-component reaction (Ugi-4CR) has been ingeniously combined with post-cyclization strategies to afford substituted isoquinolines. In a notable approach, an Ugi reaction is performed using an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, where one of the components is designed to facilitate a subsequent cyclization to form the isoquinoline ring. For instance, the Ugi product can be designed to undergo a Pomeranz–Fritsch or Schlittler–Müller type cyclization to yield the isoquinoline scaffold. acs.orgnih.govresearchgate.net While this method is powerful for generating diverse isoquinoline derivatives, the direct synthesis of methyl isoquinoline-1-carboxylate via this route would depend on the specific choice of starting materials that incorporate a latent carboxylate group at the desired position.
The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines. wikipedia.orgorganicreactions.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. To synthesize a 1-carboxy-substituted isoquinoline, a β-phenylethylamine can be reacted with glyoxylic acid. This reaction yields a 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. ikiam.edu.ecresearchgate.net
The resulting tetrahydroisoquinoline-1-carboxylic acid can then be subjected to an oxidation reaction to introduce the aromaticity of the isoquinoline ring. Various oxidizing agents can be employed for this dehydrogenation step, including palladium on carbon (Pd/C) at elevated temperatures or other chemical oxidants. nih.gov Enzymatic oxidation has also been explored for the oxidative decarboxylation of phenolic tetrahydroisoquinoline-1-carboxylic acids to yield 3,4-dihydroisoquinolines. rsc.org Following the aromatization, the resulting isoquinoline-1-carboxylic acid can be esterified as described in section 2.1.1.
| Pictet-Spengler Approach | Starting Materials | Intermediate | Subsequent Steps |
| Synthesis of 1-Carboxy-THIQ | β-Phenylethylamine, Glyoxylic acid | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | Oxidation/Aromatization, Esterification |
The Pomeranz–Fritsch reaction and its Schlittler–Müller modification are classical methods for the synthesis of the isoquinoline ring system. wikipedia.orgchemistry-reaction.comdrugfuture.com The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and an aminoacetal. wikipedia.orgchemistry-reaction.comthermofisher.com The Schlittler–Müller modification utilizes a benzylamine and glyoxal semiacetal as the starting materials. nih.govdrugfuture.com
These reactions can be adapted to produce substituted isoquinolines. chemistry-reaction.com The incorporation of a substituent at the 1-position of the isoquinoline ring is achievable through the Schlittler-Müller modification. thermofisher.com While these methods are powerful for constructing the core isoquinoline structure, their direct application to the synthesis of methyl isoquinoline-1-carboxylate would necessitate the use of starting materials bearing a precursor to the methoxycarbonyl group. A more common application is the synthesis of the parent isoquinoline, which would then require a separate C-1 functionalization step.
Oxidative Coupling and C-H Functionalization Methodologies
Modern synthetic chemistry has seen a surge in the development of direct C-H functionalization methods, which offer a more atom- and step-economical approach to the synthesis of functionalized heterocycles.
The direct introduction of a methoxycarbonyl group at the C-1 position of isoquinoline via a C-H functionalization strategy is an area of active research. The C-1 position of isoquinoline is electronically deficient and susceptible to nucleophilic attack, but direct functionalization can be challenging. Transition-metal-catalyzed C-H activation provides a promising avenue. For example, palladium-catalyzed oxidative annulation reactions have been utilized in the synthesis of quinolines, a related class of heterocycles. Similar strategies could potentially be adapted for the C-1 functionalization of isoquinolines.
Another approach involves the carbamoylation of the C-1 position. For instance, the copper-catalyzed carbamoylation of quinoline (B57606) N-oxides with hydrazinecarboxamides has been reported. nih.gov This suggests the possibility of functionalizing the C-1 position of isoquinoline N-oxide, followed by reduction of the N-oxide and conversion of the introduced functional group to a methoxycarbonyl group.
While direct C-H methoxycarbonylation of isoquinoline at the C1 position is not yet a widely established method, the ongoing advancements in C-H activation and oxidative coupling reactions suggest that such a direct and efficient synthesis of methyl isoquinoline-1-carboxylate may be achievable in the future.
Advancements in the Synthesis of this compound: A Focus on Catalytic Methodologies
The synthesis of isoquinoline derivatives is of significant interest in medicinal and materials chemistry due to their presence in a wide array of biologically active compounds. This compound, a key intermediate, has been the subject of various synthetic explorations. This article delves into the chemical transformations and synthetic strategies employed in its preparation, with a particular focus on catalytic and precursor-based methodologies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl isoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTYDYADLUQSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Methyl Isoquinoline 1 Carboxylate Hcl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For methyl isoquinoline-1-carboxylate HCl, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of its proton and carbon skeletons.
Due to the limited availability of specific experimental NMR data for this compound in peer-reviewed literature, the following sections will outline the theoretical expectations and methodologies for its analysis. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as isoquinoline-1-carboxylic acid and various methyl esters of isoquinoline (B145761) derivatives. amazonaws.commdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy is the most sensitive NMR technique and provides initial, critical insights into the molecular structure. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the protons of the methyl ester group. The hydrochloride form of the compound may lead to a downfield shift of the aromatic protons due to the protonation of the nitrogen atom, which deshields the adjacent nuclei.
The aromatic region will likely display a complex series of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts (δ) are predicted to be in the range of 7.5–9.0 ppm. The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.9–4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.5 - 8.7 | Doublet |
| H-4 | 7.9 - 8.1 | Doublet |
| H-5 | 8.1 - 8.3 | Doublet |
| H-6 | 7.6 - 7.8 | Triplet |
| H-7 | 7.8 - 8.0 | Triplet |
| H-8 | 8.8 - 9.0 | Doublet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
Note: The predicted values are estimates and can vary based on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Although less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show signals for the nine carbons of the isoquinoline ring, the carbonyl carbon of the ester, and the methyl carbon.
The aromatic carbons are expected to resonate in the region of 120–150 ppm. The carbonyl carbon is typically found further downfield, around 165–170 ppm, while the methyl carbon of the ester will appear upfield, around 52–55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148 - 150 |
| C-3 | 142 - 144 |
| C-4 | 122 - 124 |
| C-4a | 136 - 138 |
| C-5 | 128 - 130 |
| C-6 | 127 - 129 |
| C-7 | 132 - 134 |
| C-8 | 129 - 131 |
| C-8a | 127 - 129 |
| C=O | 165 - 167 |
| -OCH₃ | 52 - 54 |
Note: The predicted values are estimates and can vary based on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the protons on the isoquinoline ring by tracing the connectivity from one proton to its neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. For instance, a correlation between the methyl protons and the carbonyl carbon, as well as C-1 of the isoquinoline ring, would confirm the placement of the methyl carboxylate group.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₀ClNO₂. chemscene.com The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental formula.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing for the analysis of the intact molecular ion. When coupled with a time-of-flight (TOF) mass analyzer, it provides high resolution and mass accuracy.
An ESI-TOF mass spectrum of this compound would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base (C₁₁H₉NO₂) at an m/z corresponding to its monoisotopic mass (188.0706 Da). The fragmentation pattern, induced by collision-induced dissociation (CID) within the mass spectrometer, would provide further structural information. Expected fragmentation pathways for isoquinoline derivatives often involve the loss of small neutral molecules. nih.gov For the title compound, potential fragmentations could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated. For this compound, the IR spectrum reveals distinct absorption bands corresponding to its core structural components: the protonated isoquinoline ring, the methyl ester group, and the aromatic system.
The protonation of the isoquinoline nitrogen to form the hydrochloride salt results in the appearance of a broad absorption band for the N-H stretch, typically in the range of 2400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring are observed as sharp peaks above 3000 cm⁻¹. irphouse.com The stretching vibration of the ester carbonyl group (C=O) is one of the most prominent peaks in the spectrum, typically appearing as a strong, sharp band around 1700-1730 cm⁻¹. researchgate.net Furthermore, the C-O single bond stretching of the ester functional group gives rise to signals in the 1100-1300 cm⁻¹ region. Vibrations associated with the aromatic C=C and C=N bonds of the isoquinoline ring system produce a series of bands in the 1450-1650 cm⁻¹ region. irphouse.comresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (from HCl salt) | Stretch | 2400 - 3200 | Broad, Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, Medium |
| Ester C=O | Stretch | 1700 - 1730 | Strong, Sharp |
| Aromatic C=C / C=N | Stretch | 1450 - 1650 | Medium to Weak |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
| Aromatic C-H | Out-of-plane Bend | 750 - 900 | Strong |
These characteristic absorption frequencies collectively allow for the rapid confirmation of the compound's structural integrity and the presence of its key functional groups.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies
Circular Dichroism (CD) spectroscopy is an essential analytical technique for the study of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule and therefore does not exhibit a CD spectrum, this technique is indispensable for the analysis of its chiral derivatives. Many naturally occurring and synthetic isoquinoline alkaloids possess stereogenic centers, making CD spectroscopy a vital tool for their structural elucidation. nih.gov
For chiral derivatives of Methyl isoquinoline-1-carboxylate, CD spectroscopy provides critical information regarding:
Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute stereochemistry (R/S configuration) of chiral centers, often by comparison with the spectra of known compounds or theoretical calculations. documentsdelivered.com
Conformational Analysis: The conformation of the molecule, particularly the spatial arrangement of the isoquinoline ring and its substituents, significantly influences the CD spectrum. Changes in the spectrum can indicate different conformational preferences or the effects of solvent and temperature on the molecular structure. nih.gov
Intermolecular Interactions: CD spectroscopy can be used to study the binding of chiral isoquinoline derivatives to larger biomolecules, such as DNA or proteins. nih.gov The interaction often induces changes in the CD spectrum of the small molecule or the macromolecule, providing insights into the binding mode and affinity.
Therefore, although not applicable to the parent compound, CD spectroscopy is a cornerstone technique in the broader study of the chiral space occupied by its derivatives. d-nb.info
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance. For this compound, a successful crystallographic analysis would yield a wealth of structural information.
Table 2: Representative Crystallographic Data for an Isoquinoline Derivative
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 4.016 |
| b (Å) | Unit cell dimension. | 17.850 |
| c (Å) | Unit cell dimension. | 15.891 |
| β (°) | Unit cell angle. | 96.13 |
| V (ų) | Volume of the unit cell. | 1132.6 |
| Z | Number of molecules per unit cell. | 4 |
Note: Data is illustrative and based on a related published structure. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of isoquinoline derivatives. nih.gov The method typically employs a reverse-phase (RP) stationary phase, such as a C18-silica column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. researchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic acid or phosphoric acid to ensure good peak shape for the basic isoquinoline nitrogen) is used for elution. sielc.com The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the isoquinoline chromophore absorbs strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for Isoquinoline Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 µL |
Note: These are general parameters and must be optimized for specific applications. researchgate.net
Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. scielo.br After separation on the HPLC column, the eluent is directed into the mass spectrometer source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
For this compound, LC-MS is used to:
Confirm Identity: By detecting the protonated molecular ion [M+H]⁺, the technique confirms the molecular weight of the compound. mdpi.com
Identify Impurities: The mass spectrometer can detect and provide molecular weight information for co-eluting impurities, even those present at very low levels. nih.gov
Structural Information: Tandem MS (MS/MS) experiments can be performed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, offering further structural confirmation. researchgate.net
Table 4: Expected LC-MS Data for Methyl isoquinoline-1-carboxylate
| Analysis Mode | Ion | Expected m/z |
| Full Scan MS (Positive Mode) | [M+H]⁺ | 188.07 |
| Tandem MS (MS/MS) | Fragment Ions | Dependent on fragmentation energy |
Note: m/z is calculated for the free base form C₁₁H₉NO₂.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. chemrxiv.org This results in substantially improved performance compared to traditional HPLC. The primary advantages of UPLC for the analysis of this compound include:
Higher Resolution: The smaller particles provide more efficient separation, allowing for better resolution of the main compound from closely related impurities.
Increased Speed: Analyses can be performed much faster, often in a fraction of the time required for an HPLC run, which is highly advantageous for high-throughput screening and quality control. fxcsxb.com
Enhanced Sensitivity: The sharper, narrower peaks generated by UPLC lead to a greater peak height and thus improved sensitivity for detecting trace-level impurities. sielc.com
Due to these benefits, UPLC is increasingly becoming the standard for purity determination and quality control in modern chemical analysis.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental data on the mass percentages of constituent elements. This method is crucial for verifying the empirical formula of a synthesized compound, which in turn supports the proposed molecular formula. For this compound and its derivatives, elemental analysis serves as a primary checkpoint to confirm their stoichiometric composition, ensuring the integrity of the molecular structure as determined by spectroscopic methods. The accepted tolerance for agreement between the calculated and found values for elemental composition is typically within ±0.4%, a standard upheld in peer-reviewed chemical literature.
Detailed Findings for this compound
The molecular formula for this compound has been established as C₁₁H₁₀ClNO₂. Based on this, the theoretical elemental composition has been calculated. To confirm this composition, a sample of the synthesized compound would be subjected to combustion analysis.
In a typical procedure, a weighed amount of the crystalline hydrochloride salt is combusted in a controlled oxygen atmosphere. The resulting gases—carbon dioxide, water, and nitrogen oxides—are quantitatively trapped and measured. The chlorine content is determined by other methods, such as titration after combustion. These measurements allow for the calculation of the experimental mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).
For this compound, the theoretically calculated and hypothetically observed experimental values are presented below. The close correlation between these values would provide strong evidence for the successful synthesis and purity of the target compound.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 59.07 | 59.21 | +0.14 |
| Hydrogen (H) | 4.51 | 4.48 | -0.03 |
| Nitrogen (N) | 6.26 | 6.30 | +0.04 |
Note: The experimental values presented are hypothetical and representative of typical results that would be expected to confirm the compound's structure.
Stoichiometric Verification of Isoquinoline Derivatives
The principles of elemental analysis are extendable to any new derivative of Methyl Isoquinoline-1-carboxylate. For instance, the introduction of a nitro group (NO₂) or a methoxy group (OCH₃) onto the isoquinoline ring would systematically alter the molecular formula and, consequently, the expected elemental percentages.
For each new derivative synthesized, elemental analysis is a critical component of its characterization. The process remains the same: calculation of the theoretical percentages based on the proposed molecular formula, followed by experimental determination via combustion analysis. A close agreement between the calculated and found values is indispensable for the verification of the new structure. The data below for two hypothetical derivatives illustrate this principle.
Table 2: Elemental Analysis of Hypothetical Methyl Isoquinoline-1-carboxylate Derivatives
| Compound | Molecular Formula | Element | Theoretical % | Experimental % | Deviation % |
| Methyl 5-nitroisoquinoline-1-carboxylate HCl | C₁₁H₉ClN₂O₄ | C | 48.82 | 48.95 | +0.13 |
| H | 3.35 | 3.31 | -0.04 | ||
| N | 10.35 | 10.40 | +0.05 | ||
| Methyl 6-methoxyisoquinoline-1-carboxylate HCl | C₁₂H₁₂ClNO₃ | C | 56.37 | 56.50 | +0.13 |
| H | 4.73 | 4.69 | -0.04 | ||
| N | 5.48 | 5.52 | +0.04 |
Note: The experimental values presented are hypothetical and representative of typical results that would be expected to confirm the structures of these derivatives.
The meticulous application of elemental analysis provides the foundational empirical data necessary to validate the stoichiometric composition of this compound and its derivatives. This, in conjunction with spectroscopic evidence, allows for the unambiguous structural elucidation of these compounds.
Computational Chemistry and in Silico Investigations of Methyl Isoquinoline 1 Carboxylate Hcl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity and stability. For Methyl isoquinoline-1-carboxylate HCl, DFT calculations can elucidate its fundamental chemical characteristics.
Geometric Parameter Analysis
Hypothetical Geometric Parameters for this compound
The following table presents hypothetical, yet chemically reasonable, geometric parameters for the optimized structure of Methyl isoquinoline-1-carboxylate, as specific computational studies on this molecule are not publicly available. These values are based on typical bond lengths and angles for similar aromatic and ester-containing compounds.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C1-N2 | 1.32 Å |
| Bond Length | C1-C9 | 1.42 Å |
| Bond Length | C8-C9 | 1.40 Å |
| Bond Length | C1-C11 | 1.50 Å |
| Bond Length | C11=O12 | 1.21 Å |
| Bond Length | C11-O13 | 1.35 Å |
| Bond Angle | N2-C1-C9 | 123° |
| Bond Angle | C1-C11-O12 | 125° |
| Bond Angle | C1-C11-O13 | 110° |
| Dihedral Angle | N2-C1-C11-O12 | 180° |
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, a DFT analysis would reveal the energies of these orbitals and the magnitude of the energy gap, providing insights into its potential reactivity in various chemical environments. Studies on the parent isoquinoline (B145761) molecule using DFT have shown an energy gap of approximately 3.78 eV, indicating a stable aromatic system. figshare.com
Hypothetical FMO Analysis Data for Methyl Isoquinoline-1-carboxylate
The data below is illustrative and represents typical values that might be obtained from a DFT calculation on this class of compounds.
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugation, and the delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the stability arising from these interactions, offering a deeper understanding of intramolecular bonding and reactivity. For this compound, NBO analysis could reveal the nature of the bonds within the isoquinoline ring and the carboxylate group, as well as the extent of electron delocalization across the molecule.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological macromolecule).
For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable and frequently adopted shapes in solution. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site of a biological target. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of its different regions over the simulation period. frontiersin.org
Molecular Docking Studies for Predictive Binding Interactions with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. epa.gov It is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological receptor, typically a protein or nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.
While no specific molecular docking studies have been published for this compound, this technique could be hypothetically applied to various biological targets. For instance, given the known activities of other isoquinoline derivatives, potential targets could include kinases, proteases, or DNA. semanticscholar.org The results of such a study would provide a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that correlate with a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent analogs.
For a series of analogs of Methyl isoquinoline-1-carboxylate, a QSAR study could be developed if experimental data on their biological activity were available. The process would involve calculating a wide range of molecular descriptors for each analog and then using statistical methods to build a predictive model. Such a model would be invaluable for identifying which structural modifications to the isoquinoline scaffold or the carboxylate group are most likely to enhance the desired biological effect, thereby streamlining the drug discovery process. japsonline.comresearchgate.net
Academic Research on the Biological and Pharmacological Relevance of Methyl Isoquinoline 1 Carboxylate Hcl and Its Scaffolds
Examination of the Isoquinoline (B145761) Core as a Privileged Scaffold in Bioactive Molecules
The isoquinoline scaffold is widely regarded in medicinal chemistry as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. The prevalence of the isoquinoline core in numerous natural products, pharmaceuticals, and clinical candidates underscores its significance.
Isoquinoline and its derivatives are integral components of a large family of alkaloids found in various plant species. These natural products have been shown to possess a wide spectrum of pharmacological properties, including but not limited to, antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity within this class of compounds, often arising from different substitution patterns and oxidation states of the isoquinoline ring, contributes to their varied biological profiles.
The therapeutic importance of the isoquinoline nucleus is further highlighted by its presence in a number of clinically approved drugs. For instance, the muscle relaxant atracurium (B1203153) besylate and the antihypertensive agent debrisoquine (B72478) both feature a tetrahydroisoquinoline core. This demonstrates the versatility of the isoquinoline scaffold in the design of therapeutic agents for diverse medical conditions. The continued interest in this heterocyclic system drives extensive research into the synthesis of novel isoquinoline derivatives with tailored pharmacological activities.
Structure-Activity Relationship (SAR) Studies of Methyl Isoquinoline-1-carboxylate HCl Derivatives
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a broader examination of related isoquinoline-1-carboxylate and isoquinoline-1-carboxamide (B73039) derivatives provides valuable insights into the pharmacophoric requirements for biological activity.
Correlation of Structural Modifications with Biological Activity Profiles
SAR studies on various isoquinoline derivatives reveal that modifications at different positions of the isoquinoline ring, as well as alterations to the substituent at the 1-position, can significantly impact the biological activity profile.
For instance, in a series of isoquinoline-1-carboxamide derivatives, the nature of the amine component of the amide was found to be crucial for anti-inflammatory activity. Aromatic and heteroaromatic amines often confer different potencies and selectivities compared to aliphatic amines. The electronic properties and steric bulk of the substituents on these amine moieties can influence binding affinity to target proteins.
Furthermore, modifications to the isoquinoline ring itself, such as the introduction of substituents at positions 5, 6, 7, and 8, can modulate activity. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, affecting its ability to participate in key interactions like hydrogen bonding or pi-stacking with biological macromolecules.
The ester group in this compound is a key feature. While direct SAR on varying the methyl group is scarce, studies on related quinoline (B57606) carboxylic acid esters suggest that the size and nature of the alkyl group can influence potency and selectivity for certain receptors. It is plausible that larger or more complex ester groups could introduce steric hindrance or provide additional binding interactions, thereby altering the pharmacological profile.
| Modification Site | Structural Change | Potential Impact on Biological Activity |
|---|---|---|
| 1-Position (Ester/Amide) | Variation of the alcohol/amine component | Alters potency and selectivity; influences hydrogen bonding and steric interactions. |
| Isoquinoline Ring (Positions 5, 6, 7, 8) | Introduction of electron-donating or -withdrawing groups | Modulates electronic properties of the ring, affecting target binding. |
| Ester Alkyl Group | Increase in size or complexity | May introduce steric hindrance or provide additional binding interactions. |
Influence of Stereochemistry and Conformational Features on Activity
Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and isoquinoline derivatives are no exception, particularly in their reduced forms like tetrahydroisoquinolines. When a chiral center is present, enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can stereoselectively interact with ligands.
For isoquinoline derivatives, a chiral center is often introduced at the 1-position, especially in the tetrahydroisoquinoline series. The absolute configuration at this center can dictate the orientation of substituents, which in turn affects the molecule's ability to fit into a binding pocket.
Conformational flexibility is another critical factor. The isoquinoline ring system is relatively rigid, but substituents, particularly at the 1-position, can adopt different conformations. The preferred conformation for binding to a biological target may not be the lowest energy conformation in solution. Computational studies, such as conformational analysis, can help predict the likely bioactive conformation and guide the design of more rigid analogs that are locked in this favorable geometry. The planarity of the isoquinoline ring system can also be important for intercalating into DNA or for pi-stacking interactions with aromatic amino acid residues in a protein's active site.
Mechanistic Investigations of Molecular Interactions and Cellular Pathways
The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a wide range of biological targets. Mechanistic studies aim to elucidate these interactions at the molecular level and understand how they modulate cellular pathways.
Enzyme Inhibition and Activation Mechanisms
Isoquinoline derivatives have been identified as inhibitors of various enzymes. For example, certain isoquinoline alkaloids are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA cleavable complex, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
Other isoquinoline-containing compounds have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways. By competing with ATP for binding to the kinase domain, these inhibitors can block downstream signaling and exert anti-proliferative or anti-inflammatory effects. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.
While less common, activation of enzymes by small molecules can also occur. However, the literature on isoquinoline derivatives as enzyme activators is not as extensive as that on their inhibitory activities.
Receptor Binding Affinities and Allosteric Modulation Studies
Isoquinoline derivatives have been shown to bind to a variety of cell surface and intracellular receptors. For example, certain synthetic isoquinolines have been developed as antagonists for G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors. The binding affinity of these compounds is determined by the complementarity of their shape and electrostatic properties to the receptor's binding pocket.
Allosteric modulation is an increasingly important area of pharmacology. Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand). This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. Some isoquinoline derivatives have been identified as allosteric modulators of certain receptors, offering a more subtle and potentially safer way to modulate receptor function compared to direct agonists or antagonists.
| Mechanism | Biological Target | Potential Therapeutic Application |
|---|---|---|
| Enzyme Inhibition | Topoisomerases, Protein Kinases | Anticancer, Anti-inflammatory |
| Receptor Antagonism | GPCRs (e.g., adrenergic, dopaminergic) | Cardiovascular diseases, Neurological disorders |
| Allosteric Modulation | Various receptors | Fine-tuning of receptor activity with potentially fewer side effects |
Perturbation of Key Intracellular Signaling Cascades
Isoquinoline alkaloids have been shown to interfere with multiple key intracellular signaling cascades that are crucial in viral replication and cancer progression. nih.govsruc.ac.ukdntb.gov.ua These naturally occurring compounds can modulate pathways such as nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathway. nih.govsruc.ac.ukdntb.gov.ua
For instance, the isoquinoline alkaloid berberine (B55584) has been reported to exert anti-inflammatory effects by activating the PI3K-AKT signaling pathway while inhibiting the NF-κB signaling pathway. nih.gov Inhibition of the NF-κB pathway is a significant mechanism, as it is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. Similarly, chelidonine, another isoquinoline alkaloid, has been observed to inhibit inflammatory responses by suppressing the TLR4/NF-κB signaling pathway. nih.gov The modulation of these pathways highlights the potential of the isoquinoline scaffold to influence fundamental cellular processes like inflammation, proliferation, and survival. nih.govnih.gov
Role as a Chemical Probe for Elucidating Biological Processes
The utility of this compound or its closely related scaffolds as chemical probes for the elucidation of biological processes is not extensively documented in current scientific literature. While some novel isoquinoline derivatives have been synthesized and their fluorescent properties characterized, their specific application as probes to investigate cellular mechanisms has not been a primary focus of the reported research. nih.gov The development of isoquinoline-based molecules as tools for chemical biology, such as fluorescent probes or affinity labels, remains an area with potential for future exploration.
Research into Multidrug Resistance (MDR) Reversal Potential
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). nih.govmdpi.com Research has shown that certain isoquinoline-containing scaffolds have the potential to inhibit these efflux pumps and reverse MDR. nih.govrsc.org
Studies on P-glycoprotein (P-gp) Efflux Pump Inhibition
Derivatives of the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, which shares a core structure with isoquinoline, have been identified as potent inhibitors of P-glycoprotein. nih.gov In studies using MDCK-MDR1 cells that overexpress P-gp, several of these compounds demonstrated significant inhibitory activity, with some analogs showing IC50 values below 0.5 µM. nih.gov For example, a specific morpholinomethyl Mannich base derivative, 8c , was found to be a potent P-gp inhibitor with an IC50 of 0.45 µM. nih.gov This inhibition of P-gp's efflux function can restore the intracellular concentration and efficacy of co-administered anticancer drugs. nih.govnih.gov Furthermore, isoquinolinequinone N-oxides have been shown to inhibit the activity of drug efflux pumps in MDR cells. acs.org
Investigations into MRP1 Efflux Pump Modulation
The potential of isoquinoline derivatives to modulate the MRP1 efflux pump has also been investigated. The same 1-Ph-DHPIQ derivatives tested for P-gp inhibition were also screened for their effects on MRP1 in MDCK-MRP1 cells. nih.gov While generally less potent against MRP1 compared to P-gp, some compounds displayed notable activity. The Mannich base 8c , for instance, inhibited the MRP1 efflux pump with an IC50 value of 12.1 µM. nih.gov The ability of a single compound to inhibit multiple ABC transporters like P-gp and MRP1 is a valuable characteristic in the development of broad-spectrum MDR reversal agents. nih.govmdpi.com
| Compound | P-gp Inhibition IC₅₀ (µM) | MRP1 Inhibition IC₅₀ (µM) |
|---|---|---|
| 8c (morpholinomethyl Mannich base) | 0.45 | 12.1 |
| Verapamil | Not Reported | Positive Control |
| MC18 | Positive Control | Not Reported |
Data sourced from a study on 1-Phenylpyrrolo[2,1-a]isoquinoline derivatives. nih.gov
Antiviral Activity Investigations of Isoquinoline-Derived Structures
The isoquinoline scaffold is a key component in a variety of molecules investigated for antiviral activity. wisdomlib.org Researchers have identified isoquinolone derivatives that exhibit inhibitory effects against both influenza A and B viruses. nih.gov An initial screening identified a potent compound with 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov
Subsequent structure-activity relationship (SAR) studies led to the synthesis of 22 derivatives to mitigate this toxicity. nih.gov This research resulted in the discovery of compound 21 , which had a greatly improved safety profile (50% cytotoxic concentration, CC₅₀ > 300 µM) while retaining effective antiviral activity (EC₅₀ values ranging from 9.9 to 18.5 µM). nih.gov The mechanism of action for these compounds was determined to be the inhibition of viral polymerase activity. nih.gov Beyond influenza, various isoquinoline alkaloids have been investigated for their potential against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV). nih.govmdpi.com
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|
| Compound 1 | Influenza A (H1N1) | 0.2 | 39.0 | 195 |
| Compound 1 | Influenza A (H3N2) | 0.6 | 39.0 | 65 |
| Compound 1 | Influenza B | 0.2 | 39.0 | 195 |
| Compound 21 | Influenza A (H1N1) | 9.9 | >300 | >30.3 |
| Compound 21 | Influenza A (H3N2) | 18.5 | >300 | >16.2 |
| Compound 21 | Influenza B | 12.5 | >300 | >24.0 |
Data from a study on isoquinolone derivatives against influenza viruses. nih.gov
Anticancer Activity Research of Isoquinoline Analogs (in vitro models)
The anticancer properties of isoquinoline analogs have been extensively studied in various in vitro models. nih.govsemanticscholar.orgresearchgate.net These compounds have been shown to induce cell death in a wide array of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy. nih.gov
For example, natural isoquinoline alkaloids such as sanguinarine (B192314), noscapine, and chelerythrine (B190780) have demonstrated significant anticancer effects. Sanguinarine arrests pancreatic cancer cells (AsPC-1 and BxPC-3) in the G0–G1 phase, while chelerythrine induces S phase arrest in BGC-823 gastric cancer cells. nih.gov Noscapine has been shown to cause mitotic arrest followed by apoptosis in breast cancer (MCF-7, MDA-MB-231) and leukemia (CEM) cell lines. nih.gov
Synthetic derivatives have also shown promise. Phenylaminoisoquinolinequinones exhibited moderate to high antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. researchgate.net Furthermore, compounds with a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in lamellarin alkaloids, are highly cytotoxic to a broad range of tumor cells, with some derivatives showing IC50 values in the nanomolar range against prostate cancer (DU-145) and leukemia (K562) cells. rsc.org A novel isoquinoline-based thiosemicarbazone, HCT-13 , proved to be a highly potent inhibitor of cancer cell growth, with IC₅₀ values ranging from 1 nM to 200 nM across a panel of cancer models. nih.gov
| Compound Class/Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Mechanism of Action |
|---|---|---|---|
| Lamellarin D | Prostate (DU-145, LNCaP) | 38-110 nM (range for series) | Cytotoxicity, Apoptosis |
| Noscapine | Breast (MCF-7, MDA-MB-231) | Micromolar range | Mitotic Arrest, Apoptosis |
| Sanguinarine | Pancreatic (AsPC-1, BxPC-3) | Not Specified | G0-G1 Phase Arrest |
| Chelerythrine | Gastric (BGC-823) | Not Specified | S Phase Arrest |
| HCT-13 | Various Cancer Models | 1-200 nM | Cancer-specific Cytotoxicity |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | lg GI₅₀ = -5.18 (average) | Growth Inhibition |
Data compiled from studies on various isoquinoline analogs. nih.govrsc.orgnih.govuniv.kiev.ua
Exploration in Neurodegenerative Disease Research (e.g., Parkinson's, Alzheimer's)
The isoquinoline scaffold, a core component of this compound, has been a subject of significant investigation in the field of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Research has revealed a dual role for isoquinoline derivatives, with some acting as potential endogenous neurotoxins and others demonstrating promising neuroprotective properties. This exploration is multifaceted, involving studies on naturally occurring alkaloids and the synthesis of novel derivatives aimed at multi-target therapeutic strategies.
The Dichotomous Role of Isoquinolines in Parkinson's Disease
Research into Parkinson's disease has identified certain isoquinoline derivatives as potential endogenous neurotoxins that may contribute to the neurodegenerative process. nih.govnih.gov These compounds are structurally similar to the known dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govstrategian.com The neurotoxic potential of these isoquinolines is linked to their ability to inhibit Complex I (NADH ubiquinone reductase) of the mitochondrial electron transport chain. nih.govnih.gov This inhibition leads to a reduction in ATP formation and an increase in the production of reactive oxygen species, ultimately causing neuronal damage. nih.govstrategian.com
Several isoquinoline derivatives, such as tetrahydroisoquinoline (TIQ) and its N-methylated metabolites, have been detected in the human brain and are considered to have neurotoxic properties similar to MPTP. nih.govstrategian.com These compounds can be taken up by dopaminergic neurons via the dopamine (B1211576) transporter, leading to selective toxicity in these cells. researchgate.net While the neurotoxicity of these endogenous isoquinolines is generally considered weaker than that of MPTP, prolonged exposure is hypothesized to contribute to the slow progression of neurodegeneration seen in Parkinson's disease. nih.govstrategian.com
Conversely, the isoquinoline framework is also a key feature in compounds exhibiting neuroprotective effects. mdpi.comnih.gov Researchers have synthesized and evaluated various isoquinoline derivatives for their potential to treat neurodegenerative diseases. researchgate.netnih.gov These efforts often focus on creating multi-target-directed ligands (MTDLs) that can address several pathological aspects of the disease simultaneously. researchgate.net For instance, certain synthetic benzothiazole-isoquinoline derivatives have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes that are key targets in the management of neurodegenerative disorders. researchgate.netnih.gov
Isoquinoline Derivatives in Parkinson's Disease Research
| Compound Class | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Endogenous Tetrahydroisoquinolines (e.g., TIQ) | Neurotoxic | Inhibition of mitochondrial Complex I, leading to reduced ATP and increased oxidative stress. nih.govnih.gov | nih.govnih.govstrategian.com |
| N-methylated Isoquinoline Derivatives | Selective dopaminergic toxicity | Uptake by the dopamine transporter (DAT) and subsequent intracellular damage. researchgate.net | researchgate.net |
| Synthetic Benzothiazole-Isoquinoline Derivatives | Neuroprotective (in vitro) | Inhibition of monoamine oxidase (MAO) and cholinesterase (ChE). researchgate.netnih.gov | researchgate.netnih.gov |
Isoquinoline Scaffolds in Alzheimer's Disease Research
In the context of Alzheimer's disease, the focus of isoquinoline research has been primarily on the development of therapeutic agents. mdpi.comresearchgate.netresearchgate.net Isoquinoline alkaloids, a large class of naturally occurring compounds, have been a significant source of lead structures for the design of drugs targeting various aspects of Alzheimer's pathology. mdpi.commdpi.comrsc.org
One of the primary strategies involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. mdpi.com Several isoquinoline alkaloids have demonstrated potent inhibitory activity against these enzymes. mdpi.com For example, bisbenzylisoquinoline alkaloids like aromoline (B1218392) have shown significant BuChE inhibition. mdpi.com
Another critical area of investigation is the modulation of β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. nih.gov Studies have shown that certain isoquinoline alkaloids can interact with Aβ peptides and influence their aggregation process. For instance, sanguinarine and chelerythrine, which contain a benzo[c]phenanthridine (B1199836) nucleus, have been found to inhibit Aβ aggregation. nih.gov In contrast, coralyne, which has an isomeric berberine nucleus, was observed to promote Aβ aggregation, highlighting the structural specificity of these interactions. nih.gov
Furthermore, the neuroprotective effects of isoquinoline alkaloids are attributed to their anti-inflammatory and antioxidant properties, which are relevant to the neuroinflammation and oxidative stress observed in Alzheimer's disease. mdpi.comresearchgate.net The development of synthetic quinoline and isoquinoline derivatives continues to be an active area of research, with the aim of creating multi-functional agents that can target cholinesterase inhibition, Aβ aggregation, and other pathological pathways. researchgate.netmdpi.comresearchgate.net
Isoquinoline Derivatives in Alzheimer's Disease Research
| Compound/Derivative | Primary Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Aromoline (bisbenzylisoquinoline alkaloid) | Butyrylcholinesterase (BuChE) Inhibition | Demonstrated significant in vitro inhibition of hBuChE with an IC50 value of 0.82 ± 0.10 μM. mdpi.com | mdpi.com |
| Sanguinarine and Chelerythrine | β-amyloid (Aβ) Aggregation | Showed inhibitory effects on Aβ1–42 aggregation in vitro. nih.gov | nih.gov |
| Coralyne | β-amyloid (Aβ) Aggregation | Significantly increased the propensity for Aβ1–42 to aggregate. nih.gov | nih.gov |
| Synthetic Benzothiazole-isoquinoline derivatives | Multi-target (MAO and BuChE) | Some derivatives showed significant BuChE inhibitory activity and moderate MAO inhibition. researchgate.netnih.gov | researchgate.netnih.gov |
Future Research Directions and Translational Opportunities for Methyl Isoquinoline 1 Carboxylate Hcl
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of isoquinoline (B145761) derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, often requires harsh conditions and generates significant waste. numberanalytics.comwikipedia.org Future research will undoubtedly focus on developing more efficient and sustainable methods for the synthesis of methyl isoquinoline-1-carboxylate HCl and its derivatives. Key areas of advancement include catalyst-free synthesis, microwave-assisted reactions, and flow chemistry. researchgate.netorganic-chemistry.orgresearchgate.net
Catalyst-free approaches, relying on thermal or solvent-promoted transformations, offer a greener alternative by eliminating the need for often toxic and expensive metal catalysts. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for a variety of heterocyclic compounds, including quinolines. rsc.orgmdpi.comnih.govsemanticscholar.org The application of this technology to the synthesis of this compound could lead to more rapid and energy-efficient production.
Flow chemistry, or continuous flow processing, provides numerous advantages over batch synthesis, including enhanced safety, scalability, and reproducibility. researchgate.netacs.org The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and environmentally benign production. Furthermore, biocatalytic methods, utilizing enzymes to perform specific chemical transformations, represent a frontier in sustainable synthesis that could be explored for the production of chiral derivatives of the target compound.
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
|---|---|---|
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification | Greener and more economical production pathways. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency | Accelerated discovery and development of new derivatives. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Facilitation of large-scale, industrial production. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Access to enantiomerically pure derivatives for chiral applications. |
Design and Synthesis of Advanced Isoquinoline-Based Scaffolds for Diverse Applications
This compound is an ideal precursor for the construction of more complex, advanced scaffolds. The ester functionality at the C-1 position is a versatile handle for a variety of chemical transformations, including amidation, reduction, and Grignard reactions, allowing for the introduction of diverse substituents.
Future research should focus on the use of this compound to generate libraries of novel isoquinoline derivatives. For instance, reaction with various amines can produce a wide range of amides, which may possess unique biological activities. Reduction of the ester to an alcohol would provide a precursor for the synthesis of ethers and other derivatives. Furthermore, the isoquinoline nitrogen can be quaternized or oxidized to an N-oxide, further expanding the accessible chemical space. researchgate.net
The development of multicomponent reactions (MCRs) involving this compound could lead to the rapid assembly of complex molecular architectures. nih.gov These advanced scaffolds could find applications in various fields, from drug discovery to materials science.
| Scaffold Modification Strategy | Potential Advanced Scaffolds | Anticipated Applications |
|---|---|---|
| Amidation of the C-1 Ester | Isoquinoline-1-carboxamides | Medicinal chemistry, enzyme inhibitors |
| Reduction to C-1 Alcohol | 1-(Hydroxymethyl)isoquinolines and their ethers | Drug discovery, ligands for catalysis |
| N-Quaternization/Oxidation | Isoquinolinium salts and N-oxides | Antimicrobial agents, functional materials |
| Multicomponent Reactions | Fused polycyclic isoquinoline systems | Novel drug candidates, molecular probes |
Expansion of Medicinal Chemistry Efforts Leveraging the Isoquinoline Core
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.govsemanticscholar.org this compound serves as a valuable building block for the synthesis of new therapeutic agents.
In the realm of oncology, isoquinoline derivatives have been shown to inhibit tumor cell growth through various mechanisms. researchgate.netmdpi.com Future work could involve the synthesis of novel compounds derived from this compound and their evaluation as anticancer agents.
The rising threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal drugs. Isoquinolines have demonstrated potent antimicrobial activity, and new derivatives synthesized from the title compound could be screened for their efficacy against resistant pathogens. nih.govresearchgate.netmdpi.com
Furthermore, isoquinoline alkaloids have been investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases. doaj.orgnih.govresearchgate.net The development of novel isoquinoline-1-carboxylate derivatives could lead to new therapies for these debilitating conditions.
| Therapeutic Area | Reported Activity of Isoquinoline Derivatives | Future Research Focus for this compound Derivatives |
|---|---|---|
| Oncology | Antiproliferative, pro-apoptotic | Synthesis and evaluation of novel anticancer agents. |
| Infectious Diseases | Antibacterial, antifungal | Development of new antimicrobials to combat resistance. nih.govmdpi.com |
| Neurology | Neuroprotective, anti-inflammatory | Exploration of potential treatments for neurodegenerative diseases. doaj.orgnih.gov |
Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov Isoquinoline-based ligands, particularly those with chirality at or near the C-1 position, have shown promise in a variety of asymmetric transformations.
This compound can be envisioned as a precursor to novel chiral ligands. For example, the ester can be converted to a chiral amide or alcohol, which can then be further functionalized to create bidentate or tridentate ligands. The isoquinoline nitrogen can also serve as a coordinating atom.
One promising area of research is the development of isoquinoline-based N-heterocyclic carbene (NHC) ligands. nih.govrsc.orgbohrium.com Chiral NHCs have emerged as a versatile class of ligands for a wide range of catalytic reactions. By introducing chirality derived from or influenced by the C-1 substituent of this compound, novel and effective NHC ligands could be developed.
Integration into New Materials Science for Functional Molecules
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for the design of functional materials. nih.gov Isoquinoline derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com
Future research could focus on the incorporation of the this compound motif into larger conjugated systems for use as emissive or charge-transporting materials in OLEDs. The ester group allows for facile modification of the electronic properties of the molecule, which is crucial for tuning the performance of OLEDs.
Additionally, the isoquinoline nitrogen can act as a binding site for metal ions, making isoquinoline derivatives suitable for use as chemosensors. nih.govresearchgate.net By attaching a fluorophore to the isoquinoline scaffold derived from this compound, it may be possible to develop new sensors for the detection of specific metal ions or other analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
